molecular formula C20H22N2O3S B2592313 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide CAS No. 1351660-29-1

2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide

Cat. No.: B2592313
CAS No.: 1351660-29-1
M. Wt: 370.47
InChI Key: PRUCCBHODYOKOA-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s suggested that the compound may have anti-inflammatory activity in several experimental models of acute inflammation .

Biochemical Pathways

It’s indicated that the compound may have an effect on the production of certain cytokines, including a reduction of il-4, il-13, and il-17 production, and an increase in ifn-γ production . These cytokines are involved in various immune responses, suggesting that the compound may influence immune system pathways.

Pharmacokinetics

It’s noted that the compound has been administered by nasal instillation in a mouse model , suggesting that it may be absorbed through the mucous membranes.

Result of Action

The molecular and cellular effects of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide include a reduction in total leukocyte migration into the bronchoalveolar lavage (BALF), a decrease in the percentage of granulocytes in the BALF, and a decrease in leukocyte migration and mucus production in lung tissue . Additionally, the compound has been observed to decrease the number of CD3 + CD4 + T cells in the BALF .

Action Environment

The compound’s effects have been studied in a mouse model of ovalbumin-induced pulmonary allergy , suggesting that its efficacy may be influenced by the presence of allergens in the environment.

Biochemical Analysis

Biochemical Properties

2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to reduce the migration of leukocytes, particularly lymphocytes and eosinophils, into inflamed tissues . This compound also decreases the production of pro-inflammatory cytokines such as interleukin-4 (IL-4), interleukin-13 (IL-13), and interleukin-17 (IL-17), while increasing the production of interferon-gamma (IFN-γ), which is associated with a Th1-skewed immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific enzymes and receptors. This compound inhibits the activity of COX and LOX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it modulates the NF-κB signaling pathway, leading to decreased expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained anti-inflammatory effects, although the exact duration of its efficacy may vary depending on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant anti-inflammatory and immunomodulatory effects without noticeable toxicity . At higher doses, some adverse effects such as gastrointestinal disturbances and hepatotoxicity have been reported . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall therapeutic effects . The compound also affects metabolic flux and metabolite levels, particularly those related to inflammatory processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in inflamed tissues, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport across cell membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It may also be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . The precise localization of this compound within cells can influence its efficacy and specificity in modulating biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide lies in its specific structural features, which confer unique biological activities and potential therapeutic applications. Its ability to modulate cytokine production and cell migration makes it a promising candidate for further research and development .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-25-19-10-4-5-11-20(19)26(23,24)21-13-6-7-14-22-15-12-17-8-2-3-9-18(17)16-22/h2-5,8-11,21H,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUCCBHODYOKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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